![molecular formula C28H32N4O5S B1671107 Edonentan CAS No. 210891-04-6](/img/structure/B1671107.png)
Edonentan
概述
描述
依多宁坦是一种高度选择性的内皮素受体拮抗剂,专门针对内皮素 A 受体。 它是一种联苯磺酰胺化合物,分子式为 C28H32N4O5S 。依多宁坦主要用于治疗心血管疾病,尤其是其血管扩张特性。
准备方法
合成路线和反应条件: 依多宁坦的合成涉及多个步骤,从制备受保护的前体开始。 一种常见的方法涉及受保护醛的还原胺化,然后进行烷基化 。 然后将去甲基前体与碘甲烷反应,接着进行脱保护和使用高效液相色谱法进行纯化 。
工业生产方法: 依多宁坦的工业生产通常遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 在工业环境中,使用自动化系统进行反应监测和纯化是常见的 。
化学反应分析
反应类型: 依多宁坦会发生各种化学反应,包括:
氧化: 依多宁坦在特定条件下可以被氧化,导致形成亚砜或砜。
还原: 还原反应可以将依多宁坦转化为相应的胺衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
主要产物:
氧化: 亚砜和砜。
还原: 胺衍生物。
取代: 各种取代的联苯磺酰胺.
科学研究应用
Ophthalmological Applications
Glaucoma Treatment
Edonentan has been investigated for its potential in treating glaucoma. Research indicates that it can improve retinal blood flow and reduce intraocular pressure (IOP), which are critical factors in managing glaucoma. In a healthy rabbit model, this compound demonstrated the ability to increase perfusion to the retina, thus reducing damage to retinal cells. This effect is believed to be mediated through mechanisms that enhance blood vessel radius, leading to improved retinal blood flow as described by Poiseuille's Law:
where is the blood vessel radius, is blood viscosity, and is the length of the blood vessel .
Diabetic Retinopathy
In diabetic retinopathy, this compound's role is to counteract ischemia and oxidative injury by improving retinal perfusion and reducing vascular endothelial growth factor (VEGF) upregulation. This action may help slow neovascularization and mitigate complications associated with macular edema .
Renal Applications
Chronic Kidney Disease
this compound has shown protective effects in models of chronic kidney disease. Studies have indicated that endothelin receptor antagonists can normalize the expression of growth factors and reduce extracellular matrix proteins, thereby diminishing renal fibrosis and glomerular injury. For instance, in diabetic rat models, this compound reduced proteinuria and improved kidney function without significantly altering blood pressure .
Proteinuria Reduction
Clinical trials have explored the efficacy of this compound in reducing proteinuria in patients with diabetic nephropathy. The compound's ability to block endothelin receptors contributes to its renoprotective effects, making it a candidate for further investigation in renal therapies .
Cardiovascular Applications
Hypertension Management
this compound may play a role in managing resistant hypertension. The blockade of endothelin receptors has been associated with vasodilation and improved hemodynamics in patients with heart failure. The compound has been studied alongside others like bosentan and ambrisentan for their effects on vascular resistance and cardiac output .
Heart Failure Treatment
Research indicates that endothelin receptor antagonists can improve outcomes in heart failure patients by decreasing vascular resistance and enhancing cardiac output. Although some studies have shown mixed results regarding efficacy, ongoing research aims to clarify the therapeutic potential of this compound in this area .
Table 1: Summary of Key Studies on this compound
Study | Application | Findings |
---|---|---|
Sasaoka et al., 2006 | Glaucoma | Increased retinal blood flow; reduced optic nerve damage in rabbit model |
Spires et al., 2023 | Chronic Kidney Disease | Diminished glomerular injury; reduced proteinuria in diabetic rats |
Clozel et al., 1994 | Heart Failure | Improved cardiac output; decreased vascular resistance with endothelin antagonists |
作用机制
依多宁坦通过选择性阻断内皮素 A 受体发挥作用,该受体参与血管收缩。通过抑制该受体,依多宁坦促进血管扩张并降低血压。 分子靶标包括内皮素 A 受体,所涉及的途径与血管张力和血流调节有关 。
相似化合物的比较
类似化合物:
波生坦: 一种双重内皮素受体拮抗剂,影响内皮素 A 和 B 受体。
安布生坦: 一种选择性内皮素 A 受体拮抗剂,具有类似的血管扩张特性。
西塔生坦: 另一种具有不同化学结构的选择性内皮素 A 受体拮抗剂.
依多宁坦的独特性: 依多宁坦的独特之处在于其对内皮素 A 受体的高度选择性,对内皮素 B 受体的选择性比为 80,000 倍 。这种高选择性使其在靶向心血管疾病中涉及的特定途径方面特别有效,而不影响其他内皮素受体介导的过程。
生物活性
Edonentan is a selective endothelin receptor antagonist primarily targeting the ETA receptor subtype. It has been investigated for its potential therapeutic applications in various conditions, particularly those related to vascular and ocular health. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound acts by blocking the endothelin-1 (ET-1) peptide from binding to its receptors, specifically the ETA and ETB receptors. The inhibition of these receptors results in various physiological effects:
- Vasodilation : By antagonizing ETA receptors, this compound promotes vasodilation, leading to decreased vascular resistance and improved blood flow.
- Reduction of Intraocular Pressure (IOP) : In ocular applications, this compound has shown promise in reducing IOP, which is critical in managing glaucoma.
- Neuroprotection : The compound may offer neuroprotective effects by improving retinal blood flow and preventing retinal cell damage associated with conditions like diabetic retinopathy.
Pharmacological Effects
The biological activity of this compound has been characterized through various studies, demonstrating its efficacy in multiple therapeutic contexts:
- Cardiovascular Effects :
-
Ocular Applications :
- In studies involving animal models, this compound significantly improved retinal blood flow and reduced optic nerve damage caused by elevated IOP .
- The compound has been evaluated alongside other agents for its potential to enhance the efficacy of glaucoma treatments by providing neuroprotective benefits .
- Renal Effects :
Case Studies
Several clinical and preclinical studies have assessed the efficacy of this compound:
- Glaucoma Treatment : A study using a healthy rabbit model demonstrated that this compound effectively improved retinal blood flow compared to standard IOP-lowering treatments. The improvement was quantified using Poiseuille's Law to assess changes in blood vessel radius and perfusion pressure .
- Diabetic Retinopathy : In models of diabetic retinopathy, this compound treatment resulted in reduced hypoxia and inflammation within the retina, potentially slowing the progression of vascular complications associated with diabetes .
Data Table: Summary of Biological Activities
Activity Area | Effect | Mechanism |
---|---|---|
Cardiovascular | Decreased blood pressure | ETA receptor blockade |
Ocular Health | Reduced IOP; improved retinal perfusion | Antagonism of ET-1 |
Renal Function | Improved kidney function; reduced proteinuria | Inhibition of ET-1 signaling |
Neuroprotection | Prevention of retinal cell death | Enhanced blood flow |
属性
IUPAC Name |
N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRYNKVKJAJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175320 | |
Record name | Edonentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210891-04-6 | |
Record name | Edonentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210891046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edonentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDONENTAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5016F5ZH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。